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An In-depth Technical Guide to the Kinase Selectivity Profile and Binding Affinity of Agerafenib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile and

binding affinity of Agerafenib (also known as CEP-32496 or RXDX-105). Agerafenib is an

orally available, potent inhibitor of the BRAF serine/threonine protein kinase, with a particular

focus on the mutated BRAF(V600E) form.[1][2][3] This document details its binding affinities,

the signaling pathways it modulates, and the experimental protocols used for its

characterization.

Agerafenib Kinase Selectivity Profile
Agerafenib is a multi-kinase inhibitor that demonstrates high affinity for both the wild-type and

V600E mutant forms of BRAF, as well as c-Raf.[4] It also shows potent activity against a select

number of other kinases, including Abl-1, c-Kit, RET, PDGFRβ, and VEGFR2.[4][5] Notably, it

has insignificant affinity for other kinases in the MAPK pathway, such as MEK-1, MEK-2, ERK-

1, and ERK-2.[4]

Binding Affinity Data
The following table summarizes the quantitative binding affinity (Kd) and inhibitory

concentrations (IC50) of Agerafenib against various kinases and in cellular assays.
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Target/Assay Parameter Value (nM)

BRAF(V600E) Kd 14[4][6]

BRAF(WT) Kd 36[4]

c-Raf Kd 39[4]

Abl-1 - Potent Inhibitor[4]

c-Kit - Potent Inhibitor[4]

RET IC50 0.33[5]

PDGFRβ - Potent Inhibitor[4]

VEGFR2 IC50 257[5]

VEGFR1 IC50 140[5]

pMEK Inhibition (A375 cells) IC50 78[4]

pMEK Inhibition (Colo-205

cells)
IC50 60[4]

A375 Cell Proliferation EC50 78[4]

Key Signaling Pathway: RAF/MEK/ERK
Agerafenib's primary mechanism of action involves the inhibition of the RAF/MEK/ERK

signaling pathway, which is frequently constitutively activated in various cancers due to

mutations like BRAF V600E.[1][2] By inhibiting BRAF, Agerafenib prevents the downstream

phosphorylation of MEK and subsequently ERK, leading to a reduction in tumor cell

proliferation.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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